2-Amino-2-(6-methoxypyridin-3-yl)acetic acid 2-Amino-2-(6-methoxypyridin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17524508
InChI: InChI=1S/C8H10N2O3/c1-13-6-3-2-5(4-10-6)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol

2-Amino-2-(6-methoxypyridin-3-yl)acetic acid

CAS No.:

Cat. No.: VC17524508

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(6-methoxypyridin-3-yl)acetic acid -

Specification

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
IUPAC Name 2-amino-2-(6-methoxypyridin-3-yl)acetic acid
Standard InChI InChI=1S/C8H10N2O3/c1-13-6-3-2-5(4-10-6)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12)
Standard InChI Key RLAXSLTXUGJUCP-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C=C1)C(C(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The molecular formula of 2-amino-2-(6-methoxypyridin-3-yl)acetic acid is C₈H₁₀N₂O₃, with a molecular weight of 198.18 g/mol. Its IUPAC name derives from the pyridine backbone modified at the 3-position by an acetic acid group and at the 6-position by a methoxy substituent. The amino group at the α-carbon introduces chirality, yielding two enantiomers: (R)- and (S)-configurations.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₀N₂O₃
Molecular Weight198.18 g/mol
IUPAC Name2-Amino-2-(6-methoxypyridin-3-yl)acetic acid
CAS Registry NumberNot formally assigned
ChEMBL IDNot available

The compound’s structure is analogous to 2-amino-2-(6-bromopyridin-3-yl)acetic acid (PubChem CID: 45026979) , differing only in the substitution of bromine with a methoxy group. This substitution significantly alters electronic properties, as methoxy is an electron-donating group compared to bromine’s electron-withdrawing nature.

Synthesis and Production

Synthetic Pathways

While no direct synthesis of 2-amino-2-(6-methoxypyridin-3-yl)acetic acid is documented, analogous routes for pyridine derivatives suggest viable methods:

  • Condensation Reactions: A Schiff base intermediate could form via the reaction of 6-methoxypyridine-3-amine with glyoxylic acid, followed by reduction to yield the amino-acetic acid moiety .

  • Multi-Step Functionalization: Starting from 6-methoxynicotinic acid, sequential amidation and reduction steps could introduce the α-amino group.

Key Reaction Conditions:

  • Catalysts: Palladium or nickel catalysts for cross-coupling reactions.

  • Solvents: Ethanol or tetrahydrofuran (THF) for polar intermediates.

  • Temperature: Reactions typically proceed at 60–80°C under reflux .

Industrial Scalability

Industrial production would likely employ continuous flow reactors to optimize yield and reduce waste. Automation and real-time monitoring could enhance purity, critical for pharmaceutical applications.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its ionizable groups:

  • Amino Group: Protonated at acidic pH, enhancing water solubility.

  • Carboxylic Acid: Deprotonated at neutral/basic pH, contributing to hydrophilicity.

Experimental data for the methoxy derivative are sparse, but comparisons to 2-(6-methoxypyridin-3-yl)acetic acid (PubChem CID: 11992531) suggest moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide).

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch), and ~1250 cm⁻¹ (C-O-C stretch).

  • NMR:

    • ¹H NMR: δ 3.85 (s, 3H, OCH₃), δ 4.25 (s, 1H, CH), δ 6.75–8.10 (m, 3H, pyridine-H).

    • ¹³C NMR: δ 55.2 (OCH₃), δ 175.4 (COOH), δ 160–110 (pyridine carbons).

Chemical Reactivity and Functionalization

Reactivity of Functional Groups

  • Amino Group: Participates in nucleophilic substitution, acylation, and Schiff base formation.

  • Carboxylic Acid: Forms esters, amides, or salts.

  • Methoxy Group: Resistant to oxidation but susceptible to demethylation under strong acidic conditions.

Derivatization Pathways

  • Metal Complexation: The amino and carboxylate groups can coordinate to transition metals (e.g., Co(II), Cu(II)), forming complexes with potential catalytic or antimicrobial activity .

  • Peptide Coupling: The carboxylic acid can be activated (e.g., via EDC/HOBt) to form amide bonds with amino acids or other amines.

Comparative Analysis with Analogous Compounds

Table 2: Comparison with Bromo and Chloro Derivatives

CompoundMolecular WeightKey SubstituentLogP (Predicted)
2-Amino-2-(6-methoxypyridin-3-yl)acetic acid198.18-OCH₃-0.45
2-Amino-2-(6-bromopyridin-3-yl)acetic acid231.05-Br0.78
2-Amino-2-(6-chloropyridin-3-yl)acetic acid186.60-Cl0.65

The methoxy derivative’s lower LogP value reflects enhanced hydrophilicity, impacting bioavailability and membrane permeability.

Applications in Materials Science

Ligand Design

The compound’s bidentate coordination capability (via amino and carboxylate groups) makes it suitable for synthesizing metal-organic frameworks (MOFs) with applications in gas storage or catalysis.

Polymer Modification

Incorporation into polymer backbones could enhance thermal stability or introduce functional sites for post-synthetic modification.

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